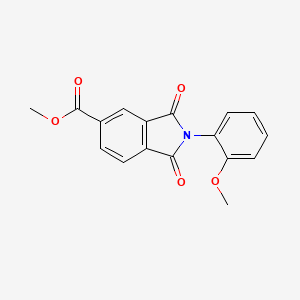
methyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isoindoles, including compounds similar to "methyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate," involves efficient and economical methods starting from 3-aryl-isoindoline-1-ones. The process utilizes the ambivalent reactivity of the cyclic carbonamide group, with steps including regiospecific O-methylation, NH-deprotonation, N-methylation, and chemoselective CH-deprotonation. The stabilization of these compounds by an aryl group in the 3-position is crucial for their isolation (Clemens & Kreher, 1993).
Molecular Structure Analysis
Research on structurally related compounds reveals that the molecular structure of such isoindoles is characterized by specific arrangements and electronic configurations. These structures often involve complex formations with significant implications for their chemical behavior and interactions (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Isoindoles undergo various chemical reactions that highlight their reactivity and potential for further modifications. For instance, 1,3-dipolar cycloaddition reactions, which involve isoindoles, demonstrate their versatility in forming structurally diverse compounds with different configurations and functional groups (Kutsuma et al., 1972).
Physical Properties Analysis
The physical properties of isoindoles and their derivatives, such as solubility, melting points, and crystal structures, are essential for understanding their behavior in different environments and applications. These properties are influenced by the molecular structure and substituents present in the compound (Yang, 2007).
Chemical Properties Analysis
The chemical properties of "methyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate" and related compounds are characterized by their reactivity towards various reagents, stability under different conditions, and potential for undergoing a range of chemical transformations. These properties are critical for their application in synthetic chemistry and the development of new materials and pharmaceuticals (Botta et al., 1994).
科学的研究の応用
Inhibition of Tubulin Polymerization
Research has shown that derivatives similar to methyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate exhibit potent cytostatic activities by inhibiting tubulin polymerization, a critical process in cell division. Methoxy-substituted derivatives, in particular, have demonstrated efficacy in disrupting microtubule assembly, akin to the action of colchicine, leading to the degradation of the cytoskeleton in cancer cells (Gastpar et al., 1998). This mode of action underscores the potential of such compounds in cancer therapy.
Synthesis and Structural Studies
Efforts in the synthesis of related compounds have led to the development of efficient methodologies for preparing key intermediates for pharmaceuticals. For instance, a practical procedure for the large-scale preparation of a closely related compound, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, highlights the importance of these compounds in the synthesis of complex molecules (Furutani et al., 2002).
Antiproliferative Activities
Further studies have expanded on the antiproliferative properties of methyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate derivatives against various cancer cell lines. This includes identifying compounds with promising antiproliferative activity towards human cancer cells, suggesting their potential as leads in the development of new cancer therapies (Minegishi et al., 2015).
Pharmacological Applications
The exploration of novel triazolinone derivatives, incorporating the pharmacophore of cyclic imide, has led to the discovery of compounds with significant herbicidal activities. This demonstrates the versatility of methyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate and its derivatives in various fields beyond oncology, including agriculture (Luo et al., 2008).
特性
IUPAC Name |
methyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-22-14-6-4-3-5-13(14)18-15(19)11-8-7-10(17(21)23-2)9-12(11)16(18)20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLIKAITLGMCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)
![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)
![N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)
![4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554599.png)
![6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)
![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)



![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)
![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)
